molecular formula C7H16ClNO2 B2881598 (2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride CAS No. 1820570-96-4

(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

Cat. No. B2881598
CAS RN: 1820570-96-4
M. Wt: 181.66
InChI Key: HNEUSESZADIYDX-LEUCUCNGSA-N
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Description

“(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride” is a chemical compound. It is related to “(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid”, which has a molecular formula of C12H21NO5 .


Synthesis Analysis

The synthesis of related compounds has been studied. For example, an effective approach to separate chiral “(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid” from mixed isomers was developed . This method eliminated the need for salinization and dissociation processes and several organic solvents with water .


Molecular Structure Analysis

The molecular structure of related compounds has been computed . For example, the IUPAC name of a related compound is "(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid" .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the separation process of “(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid” was designed and studied based on Gaussian calculation .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been computed . For example, the molecular weight of a related compound is 259.30 g/mol .

Scientific Research Applications

Chiral Intermediate for Pharmaceutical Synthesis

This compound serves as a chiral intermediate in the synthesis of various pharmaceutical drugs. It is particularly important in the production of anti-HCV drugs like Velpatasvir . The ability to separate the desired chiral molecule from its enantiomer without the need for salinization and dissociation processes represents a significant advancement in green chemistry.

Green Manufacturing

The compound’s role in green manufacturing is highlighted by its use in processes that aim to increase yield and atom economy while reducing the process mass intensity (PMI) . This aligns with the principles of green chemistry, which seek to minimize waste and the use of hazardous substances.

Optimization of Chemical Processes

The separation process of this compound has been optimized to achieve a higher yield and better reaction mass efficiency (RME). This optimization contributes to more efficient industrial-scale production, which is crucial for meeting the demands of pharmaceutical manufacturing .

Industrial Scale Production

The compound has been successfully implemented on an industrial scale, with batch capacities reaching up to 100 kg . This demonstrates its scalability and the potential for large-scale production without compromising on the quality or efficiency of the process .

properties

IUPAC Name

(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEUSESZADIYDX-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@@H](CN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

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